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molecular formula C13H17BrO3 B7996829 1-(4-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol CAS No. 1129635-23-9

1-(4-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

Cat. No. B7996829
M. Wt: 301.18 g/mol
InChI Key: XUQFXAHEXAVZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846023B2

Procedure details

PCC (8.16 g, 59.8 mmol) was admixed with 9 g SiO2 and ground (mortar & pestle) and suspended in Dichloromethane (360 mL). To the suspension was added in one portion Example J1, 1-(4-bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-ol (9 g, 29.9 mmol) dissolved in 5 mL of the same solvent. The reaction mixture was stirred for 2 hours an filtered through celite (rinse with (CH2Cl2). After being concentrated the residue was charged (CH2Cl2) to a 40 M Biotage silica gel cartridge. Gradient elution 15-70% B over 750 mL mL (A=Hexanes; B=ethyl acetate) gave Example J2, 1-(4-bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one 7.7 g (86%). 1H NMR (500 MHz, CDCl3) δ 7.84 (d, J=8.7 Hz, 2H), 7.59 (d, J=8.5 Hz, 2H), 4.65 (t, J=4.9 Hz, 1H), 4.09-4.06 (m, 2H), 3.74 (dt, J=11.0, 2.4 Hz, 2H), 3.06 (t, J=7.3 Hz, 2H), 2.07-2.01 (m, 3H), 1.35-1.31 (m, 1H). LCMS: RT=1.9 minutes (condition 1); C13H15BrO3 Calcd.: 299; found: 299 (M+H)+.
Name
Quantity
8.16 g
Type
reactant
Reaction Step One
[Compound]
Name
SiO2
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
Quantity
360 mL
Type
solvent
Reaction Step Four
[Compound]
Name
same solvent
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O.[Br:12][C:13]1[CH:18]=[CH:17][C:16]([CH:19]([OH:28])[CH2:20][CH2:21][CH:22]2[O:27][CH2:26][CH2:25][CH2:24][O:23]2)=[CH:15][CH:14]=1>ClCCl>[Br:12][C:13]1[CH:18]=[CH:17][C:16]([C:19](=[O:28])[CH2:20][CH2:21][CH:22]2[O:23][CH2:24][CH2:25][CH2:26][O:27]2)=[CH:15][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
8.16 g
Type
reactant
Smiles
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
Step Two
Name
SiO2
Quantity
9 g
Type
reactant
Smiles
Step Three
Name
Quantity
9 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(CCC1OCCCO1)O
Step Four
Name
Quantity
360 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
same solvent
Quantity
5 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
an filtered through celite (
WASH
Type
WASH
Details
rinse with (CH2Cl2)
CONCENTRATION
Type
CONCENTRATION
Details
After being concentrated the residue
ADDITION
Type
ADDITION
Details
was charged (CH2Cl2) to a 40 M Biotage silica gel cartridge
WASH
Type
WASH
Details
Gradient elution 15-70% B over 750 mL mL (A=Hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(CCC1OCCCO1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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